N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
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Overview
Description
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound characterized by its unique structure, which includes pyridine and thiazole rings
Mechanism of Action
Target of Action
GNF-Pf-4323 primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) . This transporter is predicted to encode a member of the major facilitator superfamily (MFS) and is involved in the transport of substances across biological membranes .
Mode of Action
GNF-Pf-4323 interacts with its target, the transporter PF3D7_0312500, in a way that leads to the death of both blood- and sexual-stage Plasmodium falciparum parasites .
Biochemical Pathways
The biochemical pathways affected by GNF-Pf-4323 are related to the mitochondrial function of the parasite. The compound has been shown to decrease the sensitivity of the parasite to other compounds that have a mitochondrial mechanism of action .
Pharmacokinetics
It is known that the compound is effective against plasmodium falciparum parasites in the low nanomolar to low micromolar range . More research is needed to understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and their impact on bioavailability.
Result of Action
The action of GNF-Pf-4323 results in the death of both blood- and sexual-stage Plasmodium falciparum parasites . This is likely due to the compound’s interaction with the transporter PF3D7_0312500 and its potential effects on the parasite’s mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide stands out due to its dual pyridine-thiazole structure, which imparts unique chemical and biological properties. This structural feature allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-pyridin-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N6O3S2/c37-27(35-29-33-25(17-40-29)23-5-1-3-15-31-23)19-7-11-21(12-8-19)39-22-13-9-20(10-14-22)28(38)36-30-34-26(18-41-30)24-6-2-4-16-32-24/h1-18H,(H,33,35,37)(H,34,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQPRRCFAGYART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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